molecular formula C14H18N6O2 B12225496 3-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

3-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B12225496
M. Wt: 302.33 g/mol
InChI Key: BUQLIFNELGSSPL-UHFFFAOYSA-N
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Description

3-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as Cu(I) for cycloaddition reactions and various solvents like DMF (dimethylformamide) for the synthesis steps .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the product. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antiviral properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). It inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one apart is its unique combination of functional groups, which enhances its binding affinity and specificity for molecular targets. This makes it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

3-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H18N6O2/c1-9-16-12-11(7-15-18(12)2)13(17-9)19-4-3-10(8-19)20-5-6-22-14(20)21/h7,10H,3-6,8H2,1-2H3

InChI Key

BUQLIFNELGSSPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)N4CCOC4=O

Origin of Product

United States

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